molecular formula C14H15NO2 B1352141 Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- CAS No. 138113-05-0

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Cat. No. B1352141
Key on ui cas rn: 138113-05-0
M. Wt: 229.27 g/mol
InChI Key: WLNVBLHBIPTPNU-UHFFFAOYSA-N
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Patent
US05225442

Procedure details

0.01 mol of 2-(7-methoxynaphth-1-yl)ethylamine and 0.02 mol of formic acid are placed in a porcelain crucible, and heated at 120° C. until a dry residue is obtained. This is recrystallized.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[C:10]2[CH2:13][CH2:14][NH2:15])=[CH:5][CH:4]=1.[CH:16](O)=[O:17]>>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[C:10]2[CH2:13][CH2:14][NH:15][CH:16]=[O:17])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
COC1=CC=C2C=CC=C(C2=C1)CCN
Step Two
Name
Quantity
0.02 mol
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
This is recrystallized

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2C=CC=C(C2=C1)CCNC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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